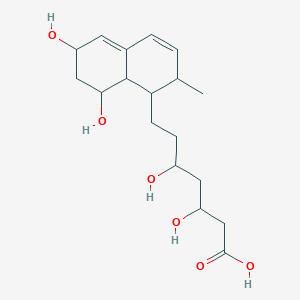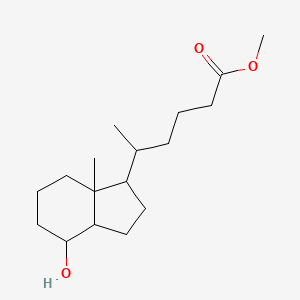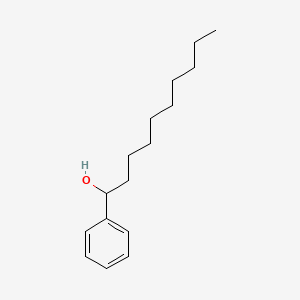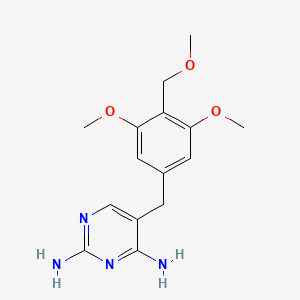
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotasio;6-(4-carboxilato fenoxi)-3,4,5-trihidroxi oxano-2-carboxilato es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluyendo carboxilato, fenoxi y trihidroxi oxano.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Dipotasio;6-(4-carboxilato fenoxi)-3,4,5-trihidroxi oxano-2-carboxilato típicamente involucra múltiples pasos, comenzando desde moléculas orgánicas más simples. El proceso puede incluir:
Formación del grupo fenoxi: Esto se puede lograr mediante la reacción de un derivado de fenol con un compuesto halogenado apropiado en condiciones básicas.
Introducción de grupos carboxilato: Las reacciones de carboxilación, que a menudo utilizan dióxido de carbono o agentes carboxilantes, se pueden emplear.
Formación del anillo trihidroxi oxano: Este paso puede implicar reacciones de ciclación, donde los dioles reaccionan en condiciones ácidas o básicas para formar el anillo oxano.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente involucraría procesos de lotes o continuos a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se pueden utilizar catalizadores y disolventes específicos para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Dipotasio;6-(4-carboxilato fenoxi)-3,4,5-trihidroxi oxano-2-carboxilato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: Los grupos carboxilato se pueden reducir a alcoholes.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir dicetonas, mientras que la reducción de los carboxilatos puede producir dioles.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas y en catálisis.
Biología: Posible uso en ensayos bioquímicos y como sonda para estudiar las actividades enzimáticas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y antioxidantes.
Industria: Utilizado en la síntesis de polímeros y como aditivo en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo por el cual Dipotasio;6-(4-carboxilato fenoxi)-3,4,5-trihidroxi oxano-2-carboxilato ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas involucradas en las vías metabólicas.
Receptores: Unión a receptores celulares para modular las vías de señalización.
Eliminación de radicales: Actúa como antioxidante neutralizando los radicales libres.
Comparación Con Compuestos Similares
Compuestos similares
Dipotasio;6-(4-carboxilato fenoxi)-3,4,5-trihidroxi oxano-2-carboxilato: se puede comparar con otros fenoxi carboxilatos y derivados de trihidroxi oxano.
Características únicas: La combinación de grupos funcionales en este compuesto proporciona reactividad química única y actividad biológica potencial.
Lista de compuestos similares
- Derivados de ácido fenoxiacético
- Derivados de trihidroxi oxano
- Fenoles sustituidos con carboxilato
Este esquema proporciona una descripción general completa del compuesto, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C13H12K2O9 |
|---|---|
Peso molecular |
390.42 g/mol |
Nombre IUPAC |
dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Clave InChI |
KPDYLOSOAFVPRB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)


![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)

![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)


